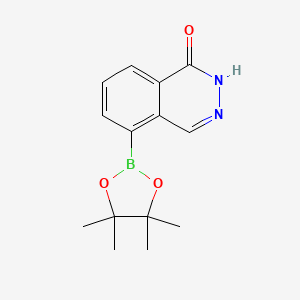![molecular formula C39H66O14 B14030749 (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anemarrhenasaponin I is a steroidal saponin extracted from the rhizomes of Anemarrhena asphodeloides, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anemarrhenasaponin I involves several steps, starting from the extraction of the rhizomes of Anemarrhena asphodeloides. The process typically includes solvent extraction, followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production of Anemarrhenasaponin I is primarily based on large-scale extraction from the plant source. The rhizomes are harvested, dried, and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain Anemarrhenasaponin I in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Anemarrhenasaponin I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the double bonds within the steroidal structure.
Substitution: Substitution reactions can occur at the glycosidic linkages, altering the sugar moieties attached to the steroidal backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using catalysts like sulfuric acid or sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Anemarrhenasaponin I, each with potentially different biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying steroidal saponins and their chemical properties.
Biology: Anemarrhenasaponin I is used to investigate cellular mechanisms and pathways, particularly in cancer research.
Mécanisme D'action
Anemarrhenasaponin I exerts its effects primarily by targeting the SHH signaling pathway. This pathway is crucial for cell growth and differentiation, and its dysregulation is implicated in various cancers. Anemarrhenasaponin I inhibits the SHH pathway, leading to reduced cell proliferation and tumor growth. Additionally, it affects other molecular targets such as WNT and matrix metalloproteinases (MMPs), further contributing to its anti-cancer activity .
Comparaison Avec Des Composés Similaires
Timosaponin AIII: Another steroidal saponin from Anemarrhena asphodeloides with anti-cancer properties.
Anemarsaponin B: Known for its anti-inflammatory and anti-diabetic activities.
Timosaponin BIII: Exhibits significant anti-inflammatory effects.
Uniqueness: Anemarrhenasaponin I stands out due to its potent inhibition of the SHH signaling pathway, making it particularly effective against ovarian cancer. Its unique combination of glycosidic linkages and steroidal structure also contributes to its distinct biological activities compared to other similar compounds .
Propriétés
Formule moléculaire |
C39H66O14 |
|---|---|
Poids moléculaire |
758.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C39H66O14/c1-17(2)8-13-39(48)18(3)25-33(53-39)29(44)26-21-7-6-19-14-20(9-11-37(19,4)22(21)10-12-38(25,26)5)49-36-34(31(46)28(43)24(16-41)51-36)52-35-32(47)30(45)27(42)23(15-40)50-35/h17-36,40-48H,6-16H2,1-5H3/t18-,19+,20-,21+,22-,23+,24+,25-,26+,27+,28+,29?,30-,31-,32+,33+,34+,35-,36+,37-,38+,39?/m0/s1 |
Clé InChI |
ZNTKLBZCLHHWHW-VXGJCRGFSA-N |
SMILES isomérique |
C[C@H]1[C@H]2[C@H](C([C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O |
SMILES canonique |
CC1C2C(C(C3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)OC1(CCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


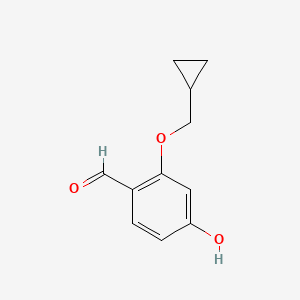
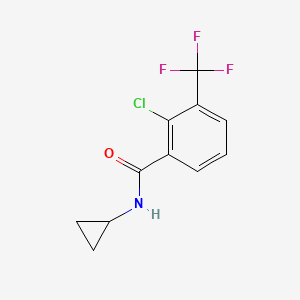
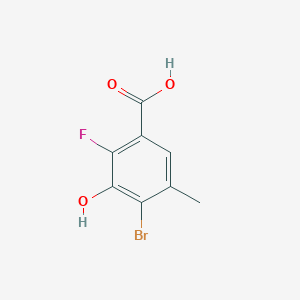
![Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14030679.png)
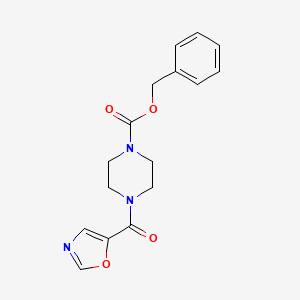

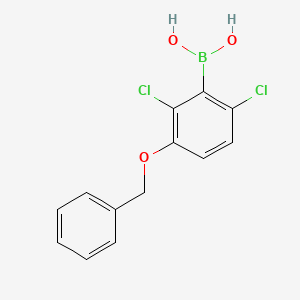
![8-Benzyl 2-methyl 1-oxo-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B14030708.png)
![2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine](/img/structure/B14030709.png)

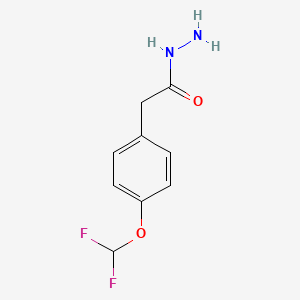

![(S)-3-Amino-3-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)propanoic acid hydrochloride](/img/structure/B14030726.png)
